molecular formula C11H9ClF3NO B7992823 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile

Cat. No.: B7992823
M. Wt: 263.64 g/mol
InChI Key: OQBGBPWXIVJIIQ-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is a nitrile-containing compound characterized by a phenoxy backbone substituted with a chlorine atom and a trifluoromethyl group at the 2- and 5-positions, respectively. The butanenitrile chain at the 4-position introduces a polar nitrile group, which enhances chemical stability and influences intermolecular interactions. Its molecular formula is inferred as C₁₁H₉ClF₃NO, with a molecular weight of 263.65 g/mol.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-4-3-8(11(13,14)15)7-10(9)17-6-2-1-5-16/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGBPWXIVJIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxy Ether Formation via Nucleophilic Aromatic Substitution

The core structure of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile relies on the formation of a phenoxy ether linkage between a substituted phenol and a butanenitrile precursor. A widely cited method involves reacting 2-chloro-5-(trifluoromethyl)phenol with a halogenated butanenitrile derivative under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the deprotonation of the phenol, enabling nucleophilic attack on a 4-bromobutanenitrile intermediate. This Ullmann-type coupling typically proceeds at 80–100°C for 12–24 hours, achieving yields of 75–85%.

A critical challenge lies in avoiding over-alkylation of the phenol. To mitigate this, patents recommend using a 1:1 molar ratio of phenol to halogenated nitrile and maintaining anhydrous conditions to prevent hydrolysis. The trifluoromethyl group’s electron-withdrawing nature further enhances the phenol’s acidity, accelerating the reaction compared to non-fluorinated analogs.

Nitrile Group Introduction via Cyanide Displacement

The butanenitrile moiety is often introduced through nucleophilic substitution of a halogenated precursor. For instance, 4-bromobutanenitrile reacts with sodium cyanide (NaCN) in ethanol at reflux, displacing bromide with a nitrile group. However, this method faces limitations due to the volatility of cyanide salts and competing elimination reactions.

Recent advancements utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. In a reported procedure, 4-chlorobutanenitrile reacts with KCN in a water-toluene biphasic system at 60°C, achieving 88% yield within 6 hours. The nitrile’s electron-withdrawing character stabilizes the transition state, favoring substitution over elimination.

Regioselective Functionalization of the Aromatic Ring

Introducing the chloro and trifluoromethyl groups at the 2- and 5-positions of the phenol requires careful regiocontrol. One approach involves Friedel-Crafts alkylation of 3-chlorophenol with trifluoromethyl iodide in the presence of aluminum chloride (AlCl₃). This reaction proceeds at 0–5°C to minimize polysubstitution, yielding 2-chloro-5-(trifluoromethyl)phenol with 70–75% selectivity.

Alternative methods employ directed ortho-metalation strategies. For example, treating 3-chlorophenol with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with trifluoromethyl triflate to install the CF₃ group at the para position relative to the hydroxyl. Subsequent chlorination using N-chlorosuccinimide (NCS) in acetic acid affords the desired substitution pattern.

Catalytic Systems and Reaction Optimization

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and selectivity. Polar aprotic solvents like DMF and acetonitrile improve ionic intermediate stabilization during etherification, whereas non-polar solvents (e.g., toluene) favor nitrile group retention. For example, substituting DMF with acetonitrile in phenoxy couplings increases yields from 78% to 85%.

Temperature also plays a critical role. Elevated temperatures (>100°C) accelerate ether formation but risk degrading the trifluoromethyl group. Optimal ranges are 60–80°C for nitrile substitutions and 20–40°C for SO₃-catalyzed reactions.

Comparative Analysis of Synthetic Methods

MethodKey StepsConditionsYieldAdvantagesLimitations
Ullmann CouplingPhenol + 4-bromobutanenitrileK₂CO₃, DMF, 80°C85%High regioselectivityLong reaction time
Cyanide Displacement4-chlorobutanenitrile + KCNTBAB, H₂O/toluene88%Mild conditionsCyanide toxicity
SO₃ CatalysisNitration with SO₃ and HNO₃Ethylene dichloride91%High yield, low wasteRequires acidic conditions

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutanenitriles, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile with structurally related compounds:

Compound Name Functional Groups Substituents Molecular Weight (g/mol) Primary Application Key Reference(s)
This compound Nitrile, ether Cl, CF₃, phenoxy 263.65 Agrochemical (inferred)
Quizalofop ethyl ester Ester, ether Cl, quinoxalinyl, phenoxy 372.78 Herbicide
Propanamide derivative () Amide, ether Cl, CF₃, methoxy ~372.20 (estimated) Herbicide
Sorafenib Tosylate Urea, sulfonate Cl, CF₃, pyridine 637.00 Anticancer
Cinidon-ethyl Ester, chloroalkene Cl, isoindol-dione 453.30 Herbicide

Key Comparative Insights

Functional Group Impact :

  • Nitrile vs. Ester : The nitrile group in the target compound confers greater chemical inertness compared to esters (e.g., quizalofop ethyl ester). This may enhance environmental persistence, a critical factor in agrochemical design .
  • Trifluoromethyl (CF₃) Group : Present in both the target compound and Sorafenib, the CF₃ group enhances lipophilicity, promoting membrane penetration. In herbicides, this improves foliar absorption, while in pharmaceuticals (e.g., Sorafenib), it aids kinase inhibition .

Substituent Positioning: The 2-chloro-5-CF₃-phenoxy motif is shared with Sorafenib’s chlorophenyl moiety. However, Sorafenib’s urea linkage targets kinases, whereas the target compound’s ether linkage may inhibit plant acetolactate synthase (ALS), a common herbicide mechanism .

Biological Activity: Agrochemicals: Phenoxypropanoate esters (e.g., quizalofop) function as systemic herbicides by mimicking auxins. Pharmaceuticals: Sorafenib’s complex structure highlights how trifluoromethyl and chloro groups are leveraged in drug design for target specificity, contrasting with the simpler agrochemical-focused architecture of the target compound .

Biological Activity

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is a synthetic organic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This compound has garnered attention for its potential applications as a herbicide and in other therapeutic contexts due to its unique chemical structure, which includes a chlorinated aromatic ring and a nitrile functional group.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H10ClF3N
  • IUPAC Name : 4-[2-Chloro-5-(trifluoromethyl)phenoxy]butanenitrile
PropertyValue
Molecular Weight273.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not specified

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several phenoxy compounds, this compound demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, leading to growth cessation.

Field Trials

Field trials conducted on various crops have shown that formulations containing this compound effectively control weed populations without causing significant phytotoxicity to the crops. The compound's selective action makes it an attractive candidate for agricultural applications.

Safety and Toxicology

Safety assessments are crucial for any compound intended for agricultural or pharmaceutical use. Preliminary toxicological studies indicate that this compound has a low acute toxicity profile in mammals. However, chronic exposure studies are necessary to fully understand its safety profile.

Table 2: Toxicological Data Summary

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationNon-irritating
Eye IrritationMild irritant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-chloro-5-(trifluoromethyl)phenol with 4-bromobutanenitrile under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the phenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and nitrile functionality (no proton signal, but confirmed via IR at ~2240 cm⁻¹) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% recommended for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 303.05) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The nitrile group and trifluoromethyl substituent make the compound sensitive to moisture and light. Store under inert atmosphere (argon) at –20°C in amber vials. Periodic stability testing via HPLC is advised to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Analogs like 4-[4-[1-[(6-aminopyridin-2-yl)methyl]-5-(2-chlorophenyl)pyrrol-2-yl]phenoxy]butanenitrile (structurally similar but with a pyrrole extension) demonstrate the importance of the phenoxy-nitrile backbone in binding affinity. Computational docking (e.g., AutoDock Vina) combined with in vitro assays can identify key interactions (e.g., hydrogen bonding with nitrile) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

  • Reproducibility Checks : Re-synthesize the compound using verified protocols .
  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) in multiple cell lines.
  • Metabolite Screening : Use LC-MS to identify active metabolites that may influence results .

Q. How can researchers design derivatives to improve metabolic stability?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the nitrile with a trifluoromethyl group (e.g., as in 4-chloro-3,5-bis(trifluoromethyl)benzonitrile) to reduce susceptibility to hydrolysis .
  • Prodrug Strategies : Convert the nitrile to a masked amine (e.g., tert-butyl carbamate) for controlled release .

Q. What are the challenges in analyzing degradation products of this compound?

  • Methodological Answer : Degradation under acidic/alkaline conditions can generate phenoxy alcohols or carboxylic acids. Use tandem LC-MS/MS with electrospray ionization (ESI) to track fragmentation patterns. For example, a mass shift of +18 Da indicates hydrolysis of the nitrile to a carboxylic acid .

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